molecular formula C12H13NO2 B1503498 ethyl 5-methyl-1H-indole-3-carboxylate CAS No. 88611-94-3

ethyl 5-methyl-1H-indole-3-carboxylate

Cat. No.: B1503498
CAS No.: 88611-94-3
M. Wt: 203.24 g/mol
InChI Key: YHDOEUDINHQBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-1H-indole-3-carboxylate is an indole derivative featuring a methyl group at the 5-position and an ethyl ester moiety at the 3-position of the indole ring. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol (calculated based on structural analogs) . Ethyl esters of indole derivatives are often explored as intermediates in medicinal chemistry, particularly for prodrug development or as precursors to carboxylic acids, which exhibit biological activity (e.g., as indoleamine 2,3-dioxygenase 1 inhibitors) .

Properties

CAS No.

88611-94-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-5-4-8(2)6-9(10)11/h4-7,13H,3H2,1-2H3

InChI Key

YHDOEUDINHQBDO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 5-methyl-1H-indole-3-carboxylate with structurally related indole derivatives, highlighting substituent positions, molecular properties, synthesis, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis & Yield Key Applications/Notes References
This compound 5-Me, 3-COOEt C₁₂H₁₃NO₂ 203.24 Not explicitly reported Intermediate for bioactive acids
Mthis compound 5-Me, 3-COOMe C₁₁H₁₁NO₂ 189.21 Condensation (77% yield) Precursor to IDO1 inhibitors
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate 5-OMe, 3-Me, 2-COOEt C₁₃H₁₅NO₃ 233.26 Reduction with triethylsilane/TFA Antiviral/antitumor research
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate 5-OH, 2-Me, 1-Pr, 3-COOEt C₁₅H₁₉NO₃ 261.32 Multi-step alkylation/acylation Medicinal chemistry exploration
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-COOEt C₁₂H₁₃NO₃ 219.24 Base-catalyzed esterification Fluorescence studies

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The 5-methyl group in this compound enhances lipophilicity compared to polar substituents like 5-methoxy or 5-hydroxy, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • Mthis compound is synthesized efficiently (77% yield) via condensation reactions, suggesting that analogous routes could apply to the ethyl derivative .
  • Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is prepared using triethylsilane and trifluoroacetic acid (TFA), indicating compatibility of ethyl esters with strong acidic conditions .

Applications in Drug Discovery: Mthis compound is hydrolyzed to 5-methyl-1H-indole-3-carboxylic acid, a potent IDO1 inhibitor with antitumor activity .

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